molecular formula C18H24N4O4S B2491532 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 899748-09-5

2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide

Cat. No. B2491532
CAS RN: 899748-09-5
M. Wt: 392.47
InChI Key: VJXUWBXZGGXXCE-UHFFFAOYSA-N
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Description

The compound belongs to the family of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds that have garnered attention for their diverse chemical and biological properties. These compounds serve as crucial scaffolds in medicinal chemistry due to their potential pharmacological activities.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4-ones and related derivatives typically involves the condensation of dimethyl- and various methylene-substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes or furfural in the presence of NaOH (Elmuradov et al., 2011). This method demonstrates the versatility and adaptability of pyrido[2,3-d]pyrimidine derivatives synthesis.

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives exhibits a variety of interesting features, including planarity and the presence of hydrogen bonding capabilities. For example, 9-Furfurylidene-2,3-dimethyl-6,7,8,9-tetrahydro-4H-thieno[2′,3′:4,5]pyrimidino[1,2-a]pyridin-4-one showcases a planar thieno[2,3-d]pyrimidin-4-one unit, allowing for the formation of weak intermolecular hydrogen bonds (Bozorov et al., 2010).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine derivatives engage in a variety of chemical reactions, reflecting their rich chemical reactivity. The synthesis and chemical behavior of these compounds often involve selective alkylation, cyclocondensation, and functionalization reactions, demonstrating their chemical versatility and the potential for generating structurally diverse derivatives with varied properties.

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidines, such as solubility, melting points, and crystal structure, can significantly influence their chemical reactivity and potential applications. The crystal structure of ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, for instance, reveals hydrogen-bonded centrosymmetric dimers forming a two-dimensional network, which is crucial for understanding the solid-state properties of these compounds (Zavodnik et al., 2005).

Scientific Research Applications

Synthesis and Biological Activity Exploration

  • Heterocyclic Compound Synthesis : A study explored the reaction between derivatives similar to the specified compound with hydrazonoyl halides, leading to the formation of novel heterocyclic compounds. These synthesized compounds were further assessed for their biological activity, underscoring the potential utility of such molecules in medicinal chemistry (Abbas et al., 2006).

  • Antimicrobial Evaluation : Another research effort focused on synthesizing a range of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones using a similar method. These compounds were evaluated for their antimicrobial activities, highlighting the potential of these molecules in developing new antimicrobial agents (Gomha et al., 2018).

  • Thermal Stability Studies : Research on 6-substituted derivatives of a structurally related compound provided insights into their thermal stability and decomposition patterns, contributing to the understanding of the stability of such compounds under various conditions (Salih & Al-Sammerrai, 1986).

  • Anti-inflammatory and Analgesic Agents : Novel derivatives synthesized from visnaginone and khellinone, including structures akin to the queried compound, showed promising anti-inflammatory and analgesic activities. These findings suggest the compound's framework could be useful in the design of new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity of Pyrimidine Derivatives : Another study synthesized new pyrimidine derivatives and evaluated their antimicrobial activity, demonstrating some of the synthesized compounds' effectiveness against bacterial species. This research underscores the potential of such compounds in antimicrobial drug development (Khames et al., 2021).

Mechanism of Action

This is typically used in the context of drugs to describe how they exert their effects at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound .

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-dimethyl-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-7-8-11-9-19-15-12(16(24)22(6)18(26)21(15)5)14(11)27-13(10(2)23)17(25)20(3)4/h9,13H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXUWBXZGGXXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SC(C(=O)C)C(=O)N(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide

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